![molecular formula C6H11FN2 B13028555 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine](/img/structure/B13028555.png)
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a fluorine atom and an azabicyclo heptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, which can be deprotected to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and the preparation of intermediate compounds suggest that scalable methods could be developed based on these synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the positioning of the nitrogen atom and the absence of fluorine.
2-Azabicyclo[2.2.1]heptanes: These compounds are structurally similar but lack the fluorine atom, which can significantly alter their chemical properties and reactivity.
Uniqueness
3-Fluoro-1-azabicyclo[2.2.1]heptan-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H11FN2 |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
3-fluoro-1-azabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C6H11FN2/c7-5-3-9-2-1-6(5,8)4-9/h5H,1-4,8H2 |
InChI Key |
ZIERRSKTTQXCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(C1(C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


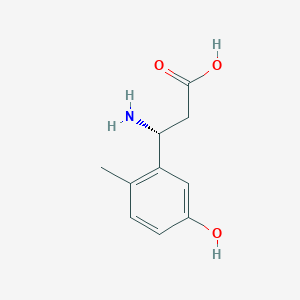
![5-Chlorothieno[3,2-b]pyridin-7-ol](/img/structure/B13028488.png)
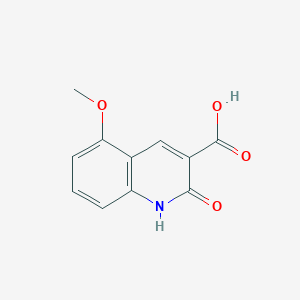
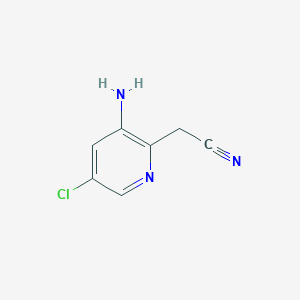
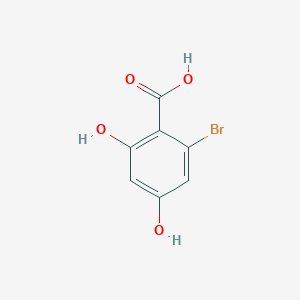


![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
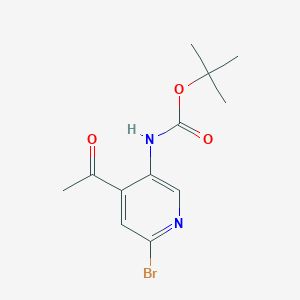
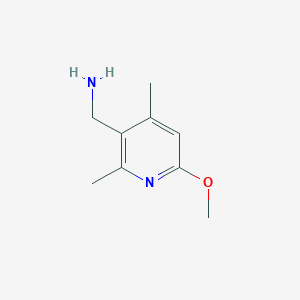

![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
